molecular formula C22H24F2N4O2 B12165596 N'~1~,N'~8~-bis[(E)-(4-fluorophenyl)methylidene]octanedihydrazide

N'~1~,N'~8~-bis[(E)-(4-fluorophenyl)methylidene]octanedihydrazide

Katalognummer: B12165596
Molekulargewicht: 414.4 g/mol
InChI-Schlüssel: VAGWLXOQQPUTRC-RYQLWAFASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’~1~,N’~8~-bis[(E)-(4-fluorophenyl)methylidene]octanedihydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of two (4-fluorophenyl)methylidene groups attached to an octanedihydrazide backbone. The presence of fluorine atoms in the phenyl rings adds to its chemical stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~8~-bis[(E)-(4-fluorophenyl)methylidene]octanedihydrazide typically involves the condensation reaction between octanedihydrazide and 4-fluorobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of N’~1~,N’~8~-bis[(E)-(4-fluorophenyl)methylidene]octanedihydrazide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N’~1~,N’~8~-bis[(E)-(4-fluorophenyl)methylidene]octanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N’~1~,N’~8~-bis[(E)-(4-fluorophenyl)methylidene]octanedihydrazide has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N’~1~,N’~8~-bis[(E)-(4-fluorophenyl)methylidene]octanedihydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent compound for various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’~1~,N’~8~-bis[(2-ethoxybenzylidene)]octanedihydrazide
  • N’~1~,N’~8~-bis[(2-methoxybenzylidene)]octanedihydrazide
  • N’~1~,N’~8~-bis[(4-methoxybenzylidene)]octanedihydrazide

Uniqueness

N’~1~,N’~8~-bis[(E)-(4-fluorophenyl)methylidene]octanedihydrazide stands out due to the presence of fluorine atoms in its structure, which imparts unique chemical and biological properties. The fluorine atoms enhance the compound’s stability, reactivity, and binding affinity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C22H24F2N4O2

Molekulargewicht

414.4 g/mol

IUPAC-Name

N,N'-bis[(E)-(4-fluorophenyl)methylideneamino]octanediamide

InChI

InChI=1S/C22H24F2N4O2/c23-19-11-7-17(8-12-19)15-25-27-21(29)5-3-1-2-4-6-22(30)28-26-16-18-9-13-20(24)14-10-18/h7-16H,1-6H2,(H,27,29)(H,28,30)/b25-15+,26-16+

InChI-Schlüssel

VAGWLXOQQPUTRC-RYQLWAFASA-N

Isomerische SMILES

C1=CC(=CC=C1/C=N/NC(=O)CCCCCCC(=O)N/N=C/C2=CC=C(C=C2)F)F

Kanonische SMILES

C1=CC(=CC=C1C=NNC(=O)CCCCCCC(=O)NN=CC2=CC=C(C=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.